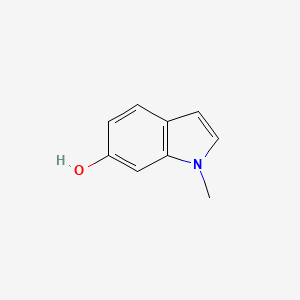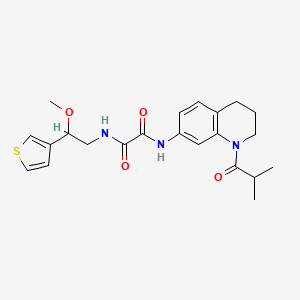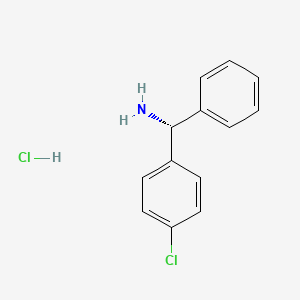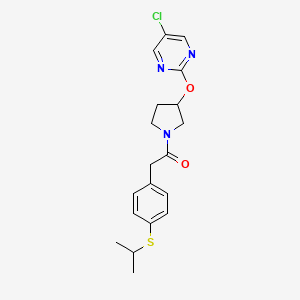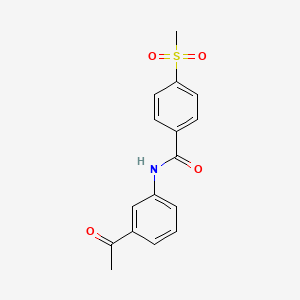
N-(3-acetylphenyl)-4-methylsulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-acetylphenyl)-4-methylsulfonylbenzamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential biological activities due to the presence of the acetylphenyl and methylsulfonyl groups.
Synthesis Analysis
The synthesis of related sulfonamide derivatives has been explored in various studies. For instance, the rearrangement reaction of N-acetoacetyl-p-methylsulfonylbenzenesulfonamide with alkali has been reported to form p-methylsulfonylphenylacetic acid . Another study describes the synthesis of arylsulfonamide-based quinolines, which involved the reduction of a nitro function and subsequent conversion to arylsulfonamides . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques. For example, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides have been synthesized and characterized by mass spectrometry, IR, and NMR spectroscopy . X-ray crystallography has also been used to determine the molecular structure of related compounds . These techniques could be employed to analyze the molecular structure of "this compound."
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions. The rearrangement reaction of sulfonamide derivatives with alkali is one such example . Additionally, the synthesis of 4-Amino-N-[3-(2-hydroxyethyl)sulfonylsulfatide]phenylbenzamide involved hydrogenation and esterification reactions . These reactions highlight the reactivity of the sulfonamide group and its derivatives, which could be relevant for "this compound."
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can be influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect properties such as solubility, melting point, and reactivity. The strong intermolecular hydrogen-bonding observed in N-(3-Thenoyl)fluorosulfonimide suggests that similar hydrogen-bonding interactions could be present in "this compound," potentially affecting its physical properties and solubility.
科学的研究の応用
Synthesis and Characterization
Research in organic chemistry often focuses on the synthesis and characterization of compounds like N-(3-acetylphenyl)-4-methylsulfonylbenzamide. For instance, studies on sulfanilamide derivatives and their thermal and antimicrobial properties demonstrate methodologies that could be applied to this compound for understanding its physical and chemical properties, as well as potential biological activities (Lahtinen et al., 2014).
Biological Activities
The evaluation of biological activities, such as antimicrobial, anti-inflammatory, and enzyme inhibition effects, is a significant area of research. Studies have shown that compounds structurally related to this compound exhibit a range of biological activities. For example, novel sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties, suggesting potential research applications of this compound in these areas (Darwish et al., 2014).
Material Science and Electrochemical Applications
Compounds with sulfonyl groups have been explored for their electrochemical properties and applications in material science. Research into polythiophenes and their derivatives, for example, has highlighted the potential of these materials in electrochemical capacitors, indicating a possible avenue for the application of this compound in developing new materials with specific electrochemical properties (Ferraris et al., 1998).
Molecular Docking and Drug Design
Molecular docking studies are crucial in drug design, helping to predict the interaction between molecules like this compound and biological targets. This approach can provide insights into the potential therapeutic applications of compounds by understanding their binding affinities and mechanisms of action. For instance, the synthesis and antibacterial evaluation of certain derivatives have been supported by molecular docking studies to predict their effectiveness, suggesting similar research paths for this compound (Ravichandiran et al., 2015).
特性
IUPAC Name |
N-(3-acetylphenyl)-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-11(18)13-4-3-5-14(10-13)17-16(19)12-6-8-15(9-7-12)22(2,20)21/h3-10H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRNYTSOFNMFKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

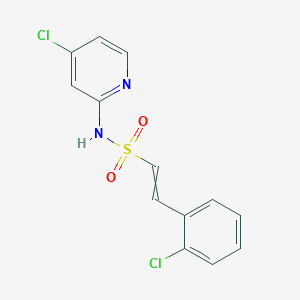
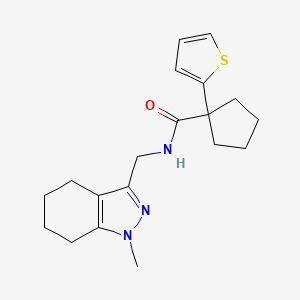
![ethyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2508669.png)

![Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate](/img/structure/B2508671.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide](/img/structure/B2508674.png)
![1-(sec-butyl)-N-cyclohexyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2508675.png)
![5-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2508677.png)
